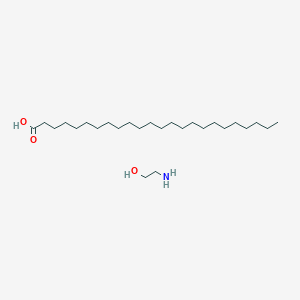
2-Aminoethanol;tetracosanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-Aminoethanol can be synthesized by reacting ethylene oxide with ammonia. This reaction produces ethanolamine as the primary product. The reaction conditions typically involve moderate temperatures and pressures to ensure efficient conversion.
Tetracosanoic acid can be obtained from natural sources such as peanut oil and other plant oils. It can also be synthesized through the hydrogenation of tetracosenoic acid.
Industrial Production Methods
Industrial production of 2-aminoethanol involves the reaction of ethylene oxide with ammonia in large-scale reactors. The process is optimized to maximize yield and minimize by-products. Tetracosanoic acid is typically extracted from natural sources through processes such as solvent extraction and distillation.
化学反応の分析
Types of Reactions
2-Aminoethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aminoacetaldehyde and further to glycine.
Reduction: It can be reduced to form ethylenediamine.
Substitution: It can react with acids to form esters and with alkyl halides to form alkylamines.
Tetracosanoic acid primarily undergoes reactions typical of fatty acids, such as:
Esterification: It reacts with alcohols to form esters.
Hydrogenation: It can be hydrogenated to form saturated fatty acids.
Common Reagents and Conditions
Common reagents for the reactions of 2-aminoethanol include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For tetracosanoic acid, common reagents include alcohols for esterification and hydrogen gas for hydrogenation.
Major Products Formed
2-Aminoethanol: Major products include aminoacetaldehyde, glycine, ethylenediamine, and various esters.
Tetracosanoic Acid: Major products include esters and saturated fatty acids.
科学的研究の応用
2-Aminoethanol is widely used in scientific research due to its role as a building block for various compounds. It is used in the synthesis of surfactants, emulsifiers, and pharmaceuticals. It also plays a crucial role in the removal of carbon dioxide from flue gases in carbon capture systems.
Tetracosanoic acid is used in the study of lipid metabolism and as a standard in analytical chemistry. It is also used in the production of cosmetics and personal care products due to its emollient properties.
作用機序
2-Aminoethanol acts as a precursor for the synthesis of phospholipids, which are essential components of cell membranes. It is involved in the formation of phosphatidylethanolamine, a key phospholipid in biological membranes. The compound’s effects are mediated through its incorporation into membrane structures and its role in cellular signaling pathways.
Tetracosanoic acid exerts its effects through its incorporation into lipid bilayers and its role in lipid metabolism. It is involved in the synthesis of complex lipids and serves as an energy source in metabolic pathways.
類似化合物との比較
Similar Compounds
2-Aminoethanol: Similar compounds include diethanolamine and triethanolamine, which have additional hydroxyl groups.
Tetracosanoic Acid: Similar compounds include other long-chain fatty acids such as stearic acid and palmitic acid.
Uniqueness
2-Aminoethanol is unique due to its bifunctional nature, containing both a primary amine and a primary alcohol group. This allows it to participate in a wide range of chemical reactions. Tetracosanoic acid is unique due to its long carbon chain, which imparts specific physical and chemical properties, making it suitable for specialized applications in cosmetics and analytical chemistry.
特性
CAS番号 |
560060-89-1 |
|---|---|
分子式 |
C26H55NO3 |
分子量 |
429.7 g/mol |
IUPAC名 |
2-aminoethanol;tetracosanoic acid |
InChI |
InChI=1S/C24H48O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;3-1-2-4/h2-23H2,1H3,(H,25,26);4H,1-3H2 |
InChIキー |
OUTDGOAVIJTVJZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O.C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol](/img/structure/B14228853.png)
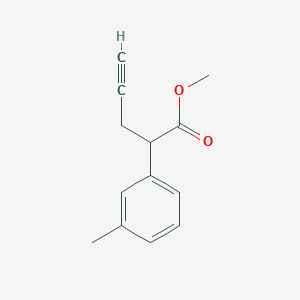
![{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene](/img/structure/B14228861.png)

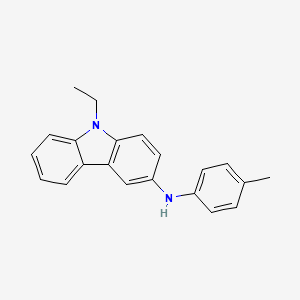
![4,4'-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one)](/img/structure/B14228879.png)

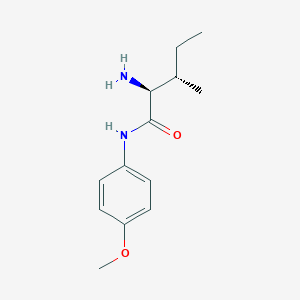
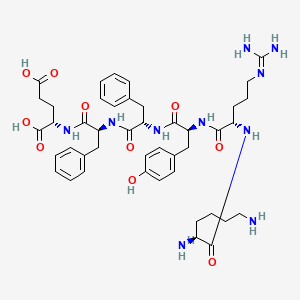
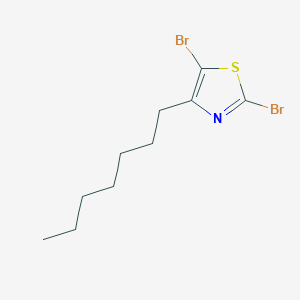
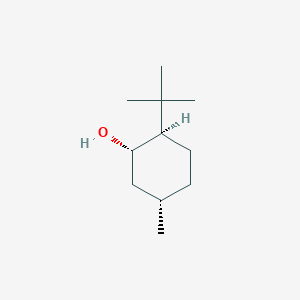
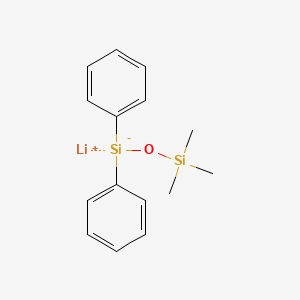
![Benzonitrile, 2-[6-(2,3-dimethylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B14228916.png)
